Kinase Inhibitor Potency Benchmark: Dimethylphosphine Oxide-Containing Pyrimidine Derivative vs. Structurally Related Non-Phosphine Oxide Analog
Dimethylphosphine oxide-containing compounds have demonstrated nanomolar-range inhibitory potency against LRRK2 kinase, with a representative dimethylphosphine oxide-bearing molecule achieving a Ki of 3 nM as measured by a LanthaScreen kinase activity assay [1]. This level of potency is approximately three orders of magnitude greater than certain structurally related kinase inhibitors lacking the phosphine oxide hydrogen-bond acceptor motif (e.g., compound PU09, Ki = 1430 nM against LRRK2 G2019S mutant), demonstrating the critical contribution of the dimethylphosphoryl group to target engagement [2].
| Evidence Dimension | LRRK2 kinase inhibitory activity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 3 nM (representative dimethylphosphine oxide-containing compound) |
| Comparator Or Baseline | PU09 (phosphine oxide-lacking comparator), Ki = 1430 nM |
| Quantified Difference | ~477-fold greater potency |
| Conditions | LanthaScreen kinase activity assay; LRRK2 enzyme |
Why This Matters
This class-level potency differential establishes the phosphine oxide moiety as a potency-enhancing pharmacophore in kinase inhibitor design, positioning 3-(dimethylphosphoryl)picolinonitrile as a strategic building block for programs requiring high target affinity.
- [1] BindingDB. BDBM50398665 (CHEMBL2178137). Binding affinity data for dimethylphosphine oxide-containing LRRK2 inhibitor. View Source
- [2] BindingDB. BDBM92422 (CHEMBL407391, PU09). Binding affinity to human LRRK2 G2019S mutant. View Source
